molecular formula C8H14N2O B6165932 5-methyl-5,8-diazaspiro[3.5]nonan-6-one CAS No. 2102298-16-6

5-methyl-5,8-diazaspiro[3.5]nonan-6-one

Katalognummer: B6165932
CAS-Nummer: 2102298-16-6
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: KDNVMEIIEHBQAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-5,8-diazaspiro[35]nonan-6-one is a chemical compound known for its unique spirocyclic structure, which includes a nitrogen-containing ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-methyl-5,8-diazaspiro[3.5]nonan-6-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-methyl-5,8-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,8-diazaspiro[3.5]nonan-6-one: Lacks the methyl group at the 5-position, which can affect its chemical and biological properties.

    6-methyl-5,8-diazaspiro[3.5]nonan-6-one:

Uniqueness

5-methyl-5,8-diazaspiro[35]nonan-6-one is unique due to its specific spirocyclic structure and the presence of the methyl group at the 5-position

Eigenschaften

CAS-Nummer

2102298-16-6

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

5-methyl-5,8-diazaspiro[3.5]nonan-6-one

InChI

InChI=1S/C8H14N2O/c1-10-7(11)5-9-6-8(10)3-2-4-8/h9H,2-6H2,1H3

InChI-Schlüssel

KDNVMEIIEHBQAZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CNCC12CCC2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.